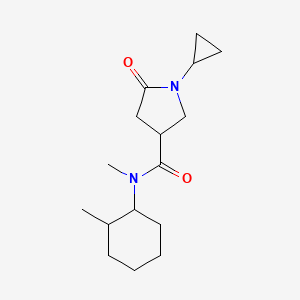![molecular formula C13H17NO B7494589 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its analgesic and anti-inflammatory effects by modulating the activity of certain receptors in the body, such as the TRPV1 receptor and the cannabinoid receptor CB1. It has also been suggested that the compound may inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various preclinical models. The compound has also been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide in lab experiments include its high purity, good yield, and diverse biological activities. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the research of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide. These include:
1. Further investigation of the compound's mechanism of action to better understand its therapeutic potential.
2. Development of novel synthetic methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential as a treatment for various diseases such as cancer, arthritis, and neuropathic pain.
4. Investigation of the compound's potential as a neuroprotective agent.
5. Development of new formulations of the compound to improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive target for further research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of 2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide involves the reaction of 3-methylbenzylamine with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and high purity.
Aplicaciones Científicas De Investigación
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic, anti-inflammatory, and anti-tumor properties. This compound has been tested in various preclinical models for the treatment of pain and inflammation associated with various diseases such as arthritis, cancer, and neuropathic pain.
Propiedades
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-11(6-9)8-14-13(15)12-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCBEJQWITBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

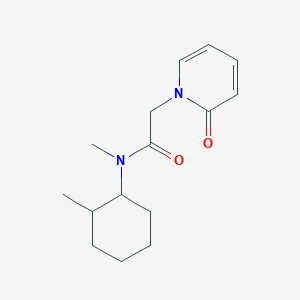
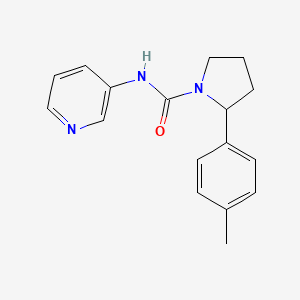

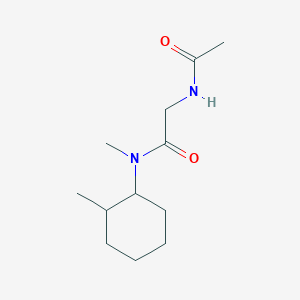
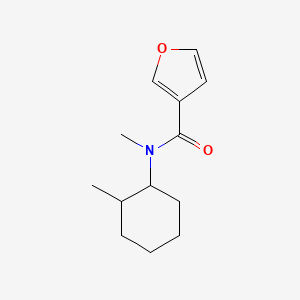
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
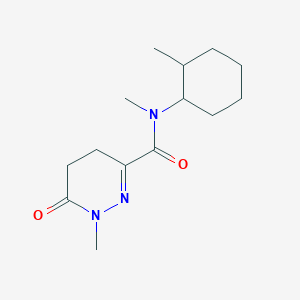

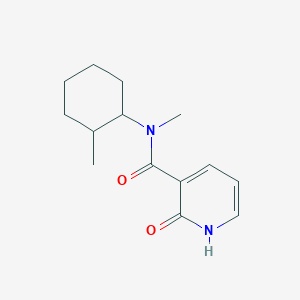
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
